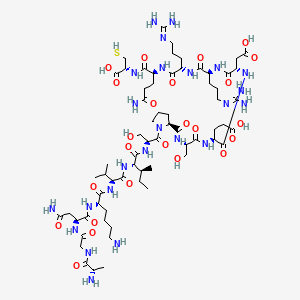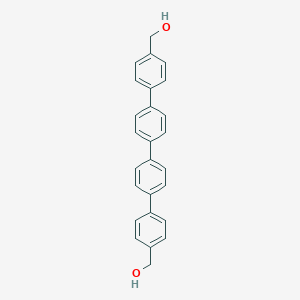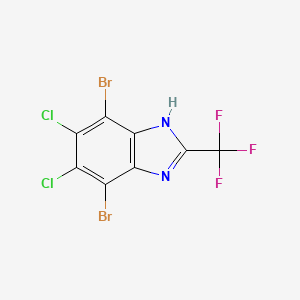
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may involve halogenation reactions using reagents like N-bromosuccinimide and N-chlorosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of such compounds often employs large-scale halogenation and condensation reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Halogenated benzimidazoles can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives .
科学研究应用
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity. For example, some benzimidazole derivatives inhibit tubulin polymerization, affecting cell division and exhibiting anticancer activity .
相似化合物的比较
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its inhibitory activity against protein kinase CK2.
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: Inhibits mRNA synthesis in eukaryotic cells.
Uniqueness: Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is unique due to its specific halogenation pattern and trifluoromethyl group, which can enhance its biological activity and stability compared to other benzimidazole derivatives .
属性
CAS 编号 |
41035-29-4 |
|---|---|
分子式 |
C8HBr2Cl2F3N2 |
分子量 |
412.81 g/mol |
IUPAC 名称 |
4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-3(11)4(12)2(10)6-5(1)16-7(17-6)8(13,14)15/h(H,16,17) |
InChI 键 |
ANVVSVJVHZJQCX-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Br)Cl)Cl)Br)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





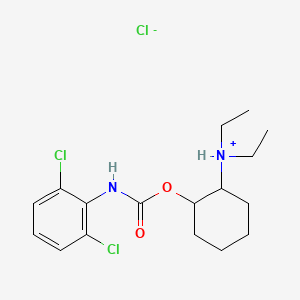
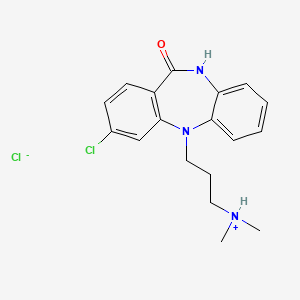
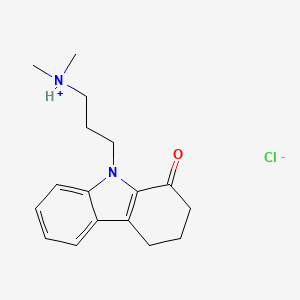
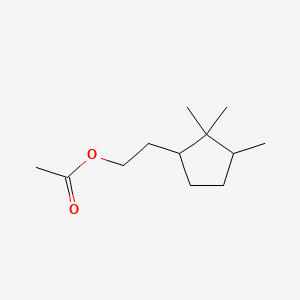
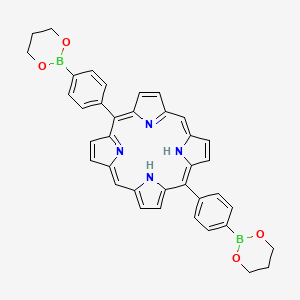
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)


![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
